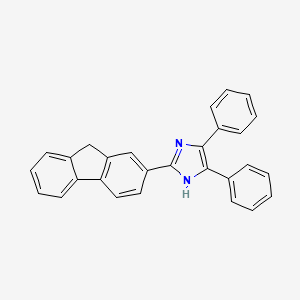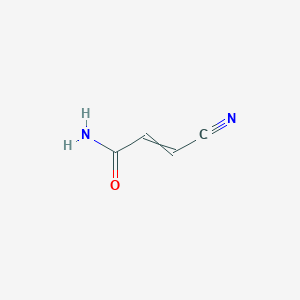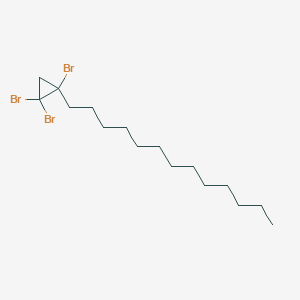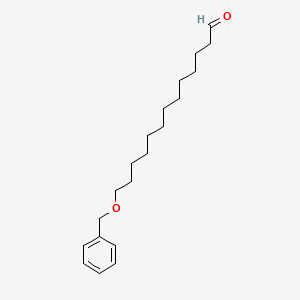![molecular formula C21H14ClN B14232364 4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine CAS No. 481053-98-9](/img/structure/B14232364.png)
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine is a chemical compound known for its unique structure, which combines an anthracene moiety with a pyridine ring
準備方法
The synthesis of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine typically involves the reaction of 10-chloroanthracene with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
化学反応の分析
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The chloro group on the anthracene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
科学的研究の応用
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve the generation of reactive oxygen species and the induction of apoptosis in cancer cells .
類似化合物との比較
4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
4-(10-Phenylanthracene-9-YL)pyridine: Similar in structure but with a phenyl group instead of a chloro group, affecting its photophysical properties.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of anthracene derivatives in scientific research and industry.
特性
CAS番号 |
481053-98-9 |
|---|---|
分子式 |
C21H14ClN |
分子量 |
315.8 g/mol |
IUPAC名 |
4-[2-(10-chloroanthracen-9-yl)ethenyl]pyridine |
InChI |
InChI=1S/C21H14ClN/c22-21-19-7-3-1-5-16(19)18(17-6-2-4-8-20(17)21)10-9-15-11-13-23-14-12-15/h1-14H |
InChIキー |
WNXSHLHWDHBFGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C=CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)
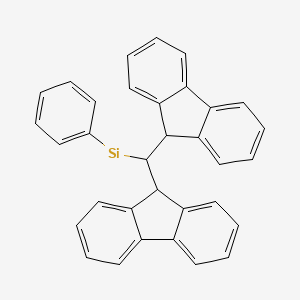
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-4-chloro-2-methyl-, methyl ester](/img/structure/B14232294.png)
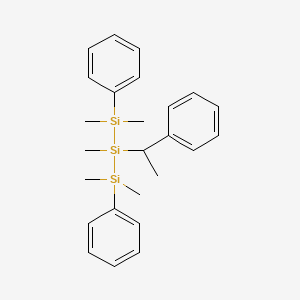
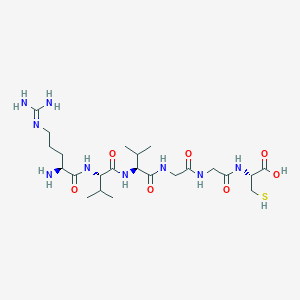
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
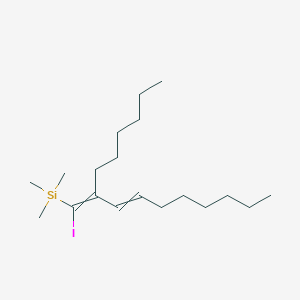
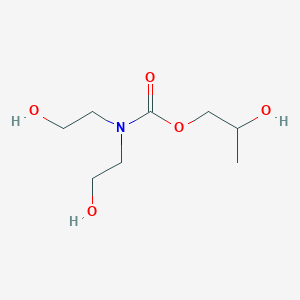
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)
